molecular formula C8H11N3O4S B194295 Lamivudine sulfoxide, (3RS)- CAS No. 1235712-40-9

Lamivudine sulfoxide, (3RS)-

Cat. No.: B194295
CAS No.: 1235712-40-9
M. Wt: 245.26 g/mol
InChI Key: LJMQAXFNQNADRZ-AOAOFLDXSA-N
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Description

Lamivudine sulfoxide, (3RS)-, is a derivative of lamivudine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections . The sulfoxide form is an oxidized version of lamivudine, where the sulfur atom in the molecule is bonded to an oxygen atom, forming a sulfoxide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lamivudine sulfoxide typically involves the oxidation of lamivudine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation to the sulfone.

Industrial Production Methods

In an industrial setting, the production of lamivudine sulfoxide may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalytic oxidation processes can also be employed to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Lamivudine sulfoxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the sulfone.

    Reduction: The sulfoxide group can be reduced back to the thioether (lamivudine) using reducing agents like sodium borohydride.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines.

Major Products Formed

    Oxidation: Lamivudine sulfone.

    Reduction: Lamivudine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Lamivudine sulfoxide has several scientific research applications:

Mechanism of Action

Lamivudine sulfoxide exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and the polymerase enzyme of HBV. The sulfoxide group may enhance the binding affinity of the compound to the active site of these enzymes, leading to more effective inhibition of viral replication . The molecular targets include the reverse transcriptase and polymerase enzymes, and the pathways involved are the viral DNA synthesis pathways.

Comparison with Similar Compounds

Similar Compounds

    Lamivudine: The parent compound, a nucleoside reverse transcriptase inhibitor.

    Zalcitabine: Another nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

    Emtricitabine: A structurally related compound with similar antiviral activity.

Uniqueness

Lamivudine sulfoxide is unique due to the presence of the sulfoxide group, which can alter its chemical reactivity and potentially its pharmacokinetic properties. This modification may result in differences in its metabolic stability, bioavailability, and resistance profile compared to other nucleoside reverse transcriptase inhibitors .

Properties

IUPAC Name

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c9-5-1-2-11(8(13)10-5)6-4-16(14)7(3-12)15-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+,16?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMQAXFNQNADRZ-AOAOFLDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1=O)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1=O)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235712-40-9
Record name Lamivudine sulfoxide, (3RS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235712409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAMIVUDINE SULFOXIDE, (3RS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0EH965X85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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